Hex-2-en-1-yl pentanoate (CAS 56922-74-8), commonly known as trans-2-hexenyl valerate, is an unsaturated aliphatic ester valued in the flavor and fragrance industry for its distinct ripe apple, pear, and fruity-winey organoleptic profile [1]. Unlike generic aliphatic esters, the presence of the trans-2 double bond imparts a specific green-ripe nuance essential for authentic tropical and orchard fruit flavorings [2]. With a molecular weight of 184.28 g/mol, a boiling point of approximately 250 °C at standard pressure (or 70 °C at 1 mm Hg), and a logP of ~4.17, it functions as a tenacious mid-to-top note with high solubility in ethanolic and lipid-based matrices [1]. Crucially for procurement, the compound holds FEMA GRAS status (FEMA No. 3935) and JECFA approval (No. 1379), ensuring immediate regulatory compliance for commercial food and beverage applications [3].
Substituting Hex-2-en-1-yl pentanoate with closely related esters drastically alters the sensory identity and formulation performance of the final product [1]. Replacing it with its saturated analog, hexyl valerate, removes the critical trans-2 double bond, resulting in a heavier, sweeter apple note that lacks the characteristic winey and green-ripe lift required for premium fruit profiles [2]. Furthermore, substitution with its positional and geometric isomer, cis-3-hexenyl valerate (FEMA 3936), abruptly shifts the olfactory profile from a 'fruity-winey' character to a sharp, cut-grass, and buttery green note, which can disrupt the delicate balance of an apple or pear formulation [3]. For procurement teams, these structural nuances dictate that trans-2-hexenyl valerate cannot be swapped for cheaper or more common C11 esters without compromising the target flavor's authenticity and consumer acceptance [1].
The exact placement and geometry of the double bond in hexenyl esters dictate their primary sensory utility. Trans-2-hexenyl valerate (FEMA 3935) provides a distinct 'ripe apple, pear, and fruity-winey' note [1]. In contrast, its isomer cis-3-hexenyl valerate (FEMA 3936) yields a 'green, cut-grass, and buttery' note [2]. This stark difference prevents direct substitution in flavor formulations.
| Evidence Dimension | Primary Olfactory Character |
| Target Compound Data | Ripe apple, pear, and fruity-winey notes |
| Comparator Or Baseline | Green, cut-grass, and buttery notes (cis-3-hexenyl valerate) |
| Quantified Difference | Complete shift from a fruity/winey top note to a sharp vegetative/grassy note. |
| Conditions | Standard sensory evaluation in flavor formulation contexts. |
Buyers must procure the exact trans-2 isomer to achieve authentic orchard fruit profiles, as the cis-3 isomer introduces unwanted vegetative grassiness.
For industrial procurement, regulatory approval is a strict barrier to entry. Hex-2-en-1-yl pentanoate is fully evaluated under FEMA GRAS (No. 3935) and JECFA (No. 1379), with established maximum use levels of 11 ppm in baked goods and 4 ppm in non-alcoholic beverages [1]. This provides a clear compliance baseline compared to unapproved or restricted synthetic analogs.
| Evidence Dimension | Maximum Permitted Use Levels (FEMA) |
| Target Compound Data | Approved for up to 11 ppm in baked goods and 4 ppm in non-alcoholic beverages |
| Comparator Or Baseline | Unapproved or restricted synthetic flavorings (0 ppm allowed) |
| Quantified Difference | Fully cleared for commercial food matrices at specific functional concentrations. |
| Conditions | FEMA GRAS List No. 19 evaluation for food and beverage applications. |
Procurement teams can confidently source this compound for large-scale food manufacturing without facing regulatory rejection.
The physical properties of Hex-2-en-1-yl pentanoate dictate its behavior in complex matrices. It exhibits a high lipophilicity with a logP of ~4.17 and a very low water solubility of ~16.97 mg/L at 25 °C [1]. Compared to shorter-chain esters like ethyl valerate (logP ~2.2), it partitions almost entirely into the oil phase, ensuring stability in flavor emulsions.
| Evidence Dimension | Octanol/Water Partition Coefficient (logP) and Water Solubility |
| Target Compound Data | logP ~4.17; Water solubility ~16.97 mg/L at 25 °C |
| Comparator Or Baseline | Shorter-chain esters (e.g., ethyl valerate, logP ~2.2) |
| Quantified Difference | Significantly higher lipophilicity (logP > 4), ensuring near-complete partitioning into the oil/lipid phase. |
| Conditions | Standard physicochemical profiling at 25 °C. |
High lipophilicity makes this compound highly effective for stable oil-based flavor concentrates and ethanolic perfumes, preventing leaching into aqueous phases.
Essential for formulating authentic apple and pear flavors, where its specific ripe, fruity-winey notes provide a realistic top-note that saturated analogs like hexyl valerate cannot achieve [1].
Utilized in ethanolic perfumery to impart a tenacious green-fruity lift, leveraging its mid-range boiling point (~250 °C) for better blotter retention compared to highly volatile acetates [2].
Integrated into oil-based flavor concentrates for non-alcoholic beverages, where its high lipophilicity (logP ~4.17) ensures stable partitioning into the flavor oil phase at permitted use levels up to 4 ppm [3].